molecular formula C8H18Br2N4 B12976049 1,3-Bis(2-aminoethyl)-2-methyl-1H-imidazol-3-ium bromide hydrobromide

1,3-Bis(2-aminoethyl)-2-methyl-1H-imidazol-3-ium bromide hydrobromide

Katalognummer: B12976049
Molekulargewicht: 330.06 g/mol
InChI-Schlüssel: OYYDSWARSWCMRW-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Bis(2-aminoethyl)-2-methyl-1H-imidazol-3-ium bromide hydrobromide is a compound belonging to the class of imidazolium salts Imidazolium salts are known for their diverse applications in various fields, including chemistry, biology, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-aminoethyl)-2-methyl-1H-imidazol-3-ium bromide hydrobromide typically involves the reaction of 2-methylimidazole with 2-bromoethylamine hydrobromide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(2-aminoethyl)-2-methyl-1H-imidazol-3-ium bromide hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,3-Bis(2-aminoethyl)-2-methyl-1H-imidazol-3-ium bromide hydrobromide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,3-Bis(2-aminoethyl)-2-methyl-1H-imidazol-3-ium bromide hydrobromide involves its interaction with biological membranes and enzymes. The compound’s cationic nature allows it to disrupt microbial cell membranes, leading to cell lysis. Additionally, it can interact with specific enzymes, inhibiting their activity and thus exerting its antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Bis(carboxymethyl)imidazolium chloride: Another imidazolium salt with similar catalytic properties.

    Aminoethyl imidazolines: Compounds with similar structural features and applications in corrosion inhibition and as surfactants.

Uniqueness

1,3-Bis(2-aminoethyl)-2-methyl-1H-imidazol-3-ium bromide hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual aminoethyl groups enhance its solubility and interaction with biological systems, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C8H18Br2N4

Molekulargewicht

330.06 g/mol

IUPAC-Name

2-[3-(2-aminoethyl)-2-methylimidazol-3-ium-1-yl]ethanamine;bromide;hydrobromide

InChI

InChI=1S/C8H17N4.2BrH/c1-8-11(4-2-9)6-7-12(8)5-3-10;;/h6-7H,2-5,9-10H2,1H3;2*1H/q+1;;/p-1

InChI-Schlüssel

OYYDSWARSWCMRW-UHFFFAOYSA-M

Kanonische SMILES

CC1=[N+](C=CN1CCN)CCN.Br.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.